molecular formula C15H13N3 B13142347 2-phenyl-1H-indole-5-carboximidamide

2-phenyl-1H-indole-5-carboximidamide

Cat. No.: B13142347
M. Wt: 235.28 g/mol
InChI Key: SMRYKYHBQOCNFW-UHFFFAOYSA-N
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Description

2-phenyl-1H-indole-5-carboximidamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core with a phenyl group at the 2-position and a carboximidamide group at the 5-position, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-indole-5-carboximidamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of indole derivatives .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-indole-5-carboximidamide is unique due to the presence of the carboximidamide group at the 5-position, which imparts distinct chemical and biological properties. This functional group enhances its potential as a therapeutic agent and differentiates it from other indole derivatives .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-phenyl-1H-indole-5-carboximidamide

InChI

InChI=1S/C15H13N3/c16-15(17)11-6-7-13-12(8-11)9-14(18-13)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17)

InChI Key

SMRYKYHBQOCNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N

Origin of Product

United States

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